molecular formula C18H24N2O4 B8179726 N-Boc-N,1-dimethyl-L-tryptophan

N-Boc-N,1-dimethyl-L-tryptophan

Cat. No.: B8179726
M. Wt: 332.4 g/mol
InChI Key: QFQVIPFCOYBZJD-HNNXBMFYSA-N
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Description

N-Boc-N,1-dimethyl-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N,1-dimethyl-L-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification methods such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N,1-dimethyl-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Boc-N,1-dimethyl-L-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc group protects the amino group during synthesis, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further chemical reactions or interactions with biological targets .

Properties

IUPAC Name

(2S)-3-(1-methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(5)15(16(21)22)10-12-11-19(4)14-9-7-6-8-13(12)14/h6-9,11,15H,10H2,1-5H3,(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQVIPFCOYBZJD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CN(C2=CC=CC=C21)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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